3-(Azepan-1-ylsulfonyl)-N-(3-chlorobenzyl)benzamide
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Overview
Description
WAY-354574 is an active compound that targets the deacetylase Sirtuin, specifically Sirtuin-2 (SIRT2). It is primarily utilized in research focused on Huntington’s disease, a neurodegenerative disorder. The compound has a molecular weight of 406.93 and a molecular formula of C20H23ClN2O3S .
Preparation Methods
The synthetic routes and reaction conditions for WAY-354574 are not extensively documented in publicly available sourcesThe preparation typically involves organic synthesis techniques, including the formation of benzylsulfonamido groups and the incorporation of chlorinated aromatic rings .
Chemical Reactions Analysis
WAY-354574 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The aromatic rings in WAY-354574 can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
WAY-354574 is extensively used in scientific research, particularly in the study of Huntington’s disease. It serves as a potent and selective inhibitor of Sirtuin-2, which plays a crucial role in the regulation of cellular processes such as aging, transcription, and apoptosis. The compound is also utilized in studies related to epigenetics, cell cycle regulation, and neurodegenerative diseases .
Mechanism of Action
WAY-354574 exerts its effects by inhibiting the activity of Sirtuin-2, a deacetylase enzyme. This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular pathways. In the context of Huntington’s disease, the inhibition of Sirtuin-2 is believed to reduce the aggregation of polyglutamine proteins, thereby mitigating the progression of the disease .
Comparison with Similar Compounds
WAY-354574 is unique in its high selectivity and potency towards Sirtuin-2. Similar compounds include:
SRT1720 hydrochloride: Another Sirtuin-2 inhibitor with different structural features.
Sirtinol: A less selective Sirtuin inhibitor that targets multiple Sirtuin isoforms.
AK-1: A compound with similar inhibitory effects on Sirtuin-2 but with a different chemical structure .
WAY-354574 stands out due to its specific application in Huntington’s disease research and its well-documented inhibitory effects on Sirtuin-2.
Properties
Molecular Formula |
C20H23ClN2O3S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[(3-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C20H23ClN2O3S/c21-18-9-5-7-16(13-18)15-22-20(24)17-8-6-10-19(14-17)27(25,26)23-11-3-1-2-4-12-23/h5-10,13-14H,1-4,11-12,15H2,(H,22,24) |
InChI Key |
KBOSWQKMRZDVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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